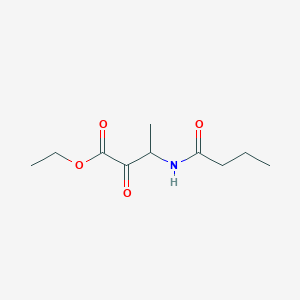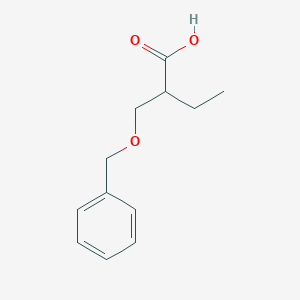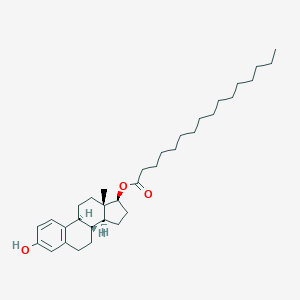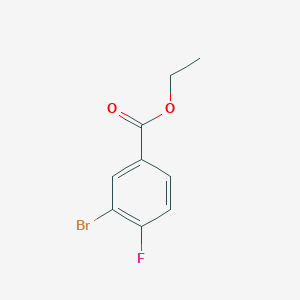
3-(丁酰氨基)-2-氧代丁酸乙酯
描述
N-[4-(4-硝基苯基磷酰基)丁酰基]-D-丙氨酸是一种有机化合物,属于N-酰基-α氨基酸类。该化合物具有一个连接到D-丙氨酸氮原子的4-(4-硝基苯基磷酰基)丁酰基。 它是一种小分子,分子式为C13H17N2O8P,分子量为360.2564 g/mol .
科学研究应用
N-[4-(4-硝基苯基磷酰基)丁酰基]-D-丙氨酸在科学研究中具有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其在酶抑制和蛋白质修饰中的潜在作用。
医药: 研究其潜在的治疗作用,包括抗炎和抗癌特性。
作用机制
N-[4-(4-硝基苯基磷酰基)丁酰基]-D-丙氨酸的作用机制涉及其与特定分子靶标的相互作用,例如酶和受体。该化合物可以通过与活性位点或变构位点结合来抑制酶活性,从而阻止底物结合和催化。 硝基苯基还可以与细胞受体相互作用,调节信号转导通路和细胞反应 .
准备方法
合成路线和反应条件
N-[4-(4-硝基苯基磷酰基)丁酰基]-D-丙氨酸的合成通常涉及用4-(4-硝基苯基磷酰基)丁酰氯酰化D-丙氨酸。反应在碱的存在下进行,例如三乙胺,以中和反应过程中产生的盐酸。 反应通常在低温下在二氯甲烷等有机溶剂中进行,以防止副反应 .
工业生产方法
N-[4-(4-硝基苯基磷酰基)丁酰基]-D-丙氨酸的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用自动化反应器和连续流系统,以确保产品质量和产率的一致性。 反应条件经过优化,以最大限度地提高效率并降低生产成本 .
化学反应分析
反应类型
N-[4-(4-硝基苯基磷酰基)丁酰基]-D-丙氨酸经历各种化学反应,包括:
氧化: 硝基苯基可以氧化形成亚硝基或硝基衍生物。
还原: 硝基苯基可以还原形成氨基衍生物。
取代: 磷酰基可以进行亲核取代反应.
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 常见的还原剂包括用钯催化剂的氢气和硼氢化钠。
取代: 胺和醇等亲核试剂可用于取代反应.
形成的主要产物
氧化: 形成亚硝基或硝基衍生物。
还原: 形成氨基衍生物。
取代: 形成取代的磷酰基衍生物.
相似化合物的比较
类似化合物
N-[4-(4-硝基苯基磷酰基)丁酰基]-L-丙氨酸: N-[4-(4-硝基苯基磷酰基)丁酰基]-D-丙氨酸的对映异构体,具有类似的化学性质,但生物活性不同.
N-酰基-α氨基酸: 一类具有类似结构特征但酰基和氨基酸不同的化合物.
独特性
N-[4-(4-硝基苯基磷酰基)丁酰基]-D-丙氨酸由于其硝基苯基磷酰基和D-丙氨酸的特定组合而具有独特性。 这种独特的结构赋予了其独特的化学反应性和生物活性,使其在各种科学研究应用中具有价值 .
属性
IUPAC Name |
ethyl 3-(butanoylamino)-2-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-4-6-8(12)11-7(3)9(13)10(14)15-5-2/h7H,4-6H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHSJTHDBNDHMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C)C(=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B31056.png)


![7-Benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid](/img/structure/B31062.png)





![[8,8-dimethyl-9-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate](/img/structure/B31082.png)




